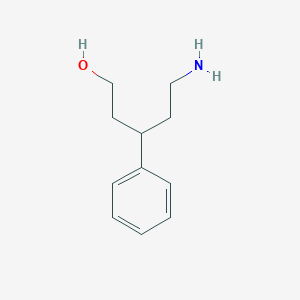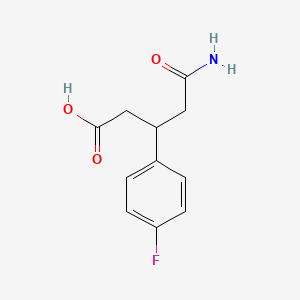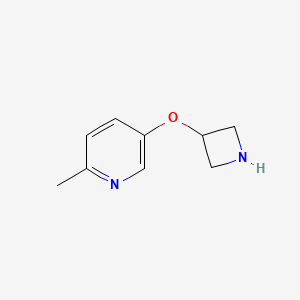![molecular formula C9H7BrN2O B1377735 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 1260382-82-8](/img/structure/B1377735.png)
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Methodology
A study details the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone using 2,5-dibromo-pyridine, highlighting a two-step reaction involving magnesium halide exchange and nucleophilic substitution. This process demonstrated an efficient pathway to synthesize the compound with a total yield of up to 81%, featuring mild reaction conditions and straightforward procedures (Zeng-sun Jin, 2015).
Chemical Reactions and Derivatives
Research has explored the thermal decomposition of bromo-methyl-triazolo-pyridine under pressure, leading to the formation of various intermediates, including 1-(6-Bromopyridin-2-yl)ethanone. This work provides insights into the reactivity and potential chemical applications of the compound's derivatives (B. Abarca, R. Ballesteros, F. Blanco, 2006).
Biological Applications
Antimicrobial Activity
A study synthesized new derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole, including a compound similar in structure to the queried compound, demonstrating significant immunosuppressive and immunostimulatory effects. These compounds showed potential as multipotent compounds with promising biological activities, including cytotoxicity against various cancer cell lines (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, I. Fakhr, 2011).
Antiviral and Antibacterial Agents
Novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives were synthesized, showcasing antibacterial activity. These compounds represent a new class of antibacterial agents, highlighting the versatility of the core compound's structure for developing bioactive substances (Setti S. Chinnayya et al., 2022).
Material Science Applications
- Luminescent Polymers: A study on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, similar in structure to the queried compound, discussed the synthesis and properties of these materials. The polymers showed strong fluorescence and quantum yields, indicating potential applications in the field of materials science for developing new luminescent materials (Kai A. I. Zhang, B. Tieke, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQHOKVKWJEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)
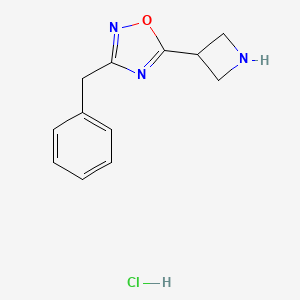
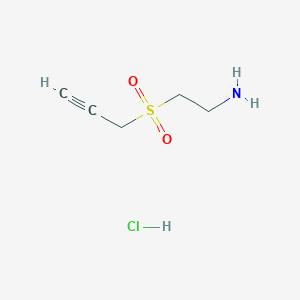
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)
![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)
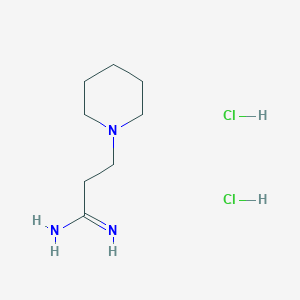
![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)
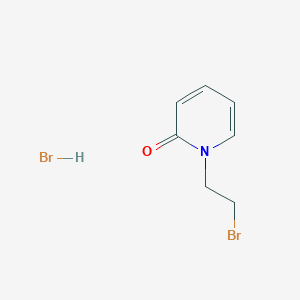
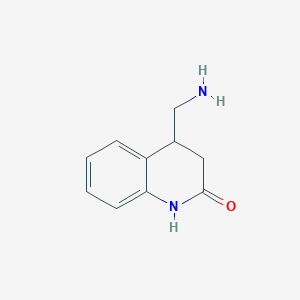
![5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377668.png)
